molecular formula C15H14N4O2 B11031124 N-(2-methoxyphenyl)-1-methylbenzotriazole-5-carboxamide

N-(2-methoxyphenyl)-1-methylbenzotriazole-5-carboxamide

Cat. No.: B11031124
M. Wt: 282.30 g/mol
InChI Key: PNMQAMJBTQULHL-UHFFFAOYSA-N
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Description

N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide is a synthetic organic compound that belongs to the class of benzotriazole derivatives This compound is known for its unique chemical structure, which includes a benzotriazole ring system substituted with a methoxyphenyl group and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide typically involves the following steps:

    Formation of the Benzotriazole Ring: The benzotriazole ring can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, resulting in the formation of 1H-1,2,3-benzotriazole.

    Substitution with Methoxyphenyl Group: The benzotriazole ring is then subjected to a nucleophilic substitution reaction with 2-methoxyphenylamine, leading to the formation of N-(2-methoxyphenyl)-1H-1,2,3-benzotriazole.

    Introduction of the Carboxamide Group: The final step involves the acylation of the benzotriazole derivative with a suitable carboxylic acid derivative, such as methyl chloroformate, to introduce the carboxamide group at the 5-position of the benzotriazole ring.

Industrial Production Methods

Industrial production of N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carboxamide group to an amine.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of substituted benzotriazole derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, aryl halides, nucleophiles such as amines and thiols.

Major Products Formed

    Oxidation: Oxidized benzotriazole derivatives.

    Reduction: Amino derivatives of benzotriazole.

    Substitution: Substituted benzotriazole derivatives with various functional groups.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an inhibitor of certain enzymes and as a modulator of biological pathways.

    Medicine: The compound is being investigated for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: It is used as a stabilizer in polymers and as a corrosion inhibitor in metal coatings.

Mechanism of Action

The mechanism of action of N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby preventing substrate binding and catalysis. Additionally, it can induce the production of reactive oxygen species (ROS) and trigger apoptosis in certain cell types .

Comparison with Similar Compounds

N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide can be compared with other benzotriazole derivatives and similar compounds:

The uniqueness of N-(2-methoxyphenyl)-1-methyl-1H-1,2,3-benzotriazole-5-carboxamide lies in its specific substitution pattern and the combination of functional groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-(2-methoxyphenyl)-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-19-13-8-7-10(9-12(13)17-18-19)15(20)16-11-5-3-4-6-14(11)21-2/h3-9H,1-2H3,(H,16,20)

InChI Key

PNMQAMJBTQULHL-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=CC=C3OC)N=N1

solubility

4.9 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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